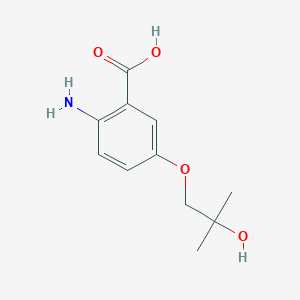
2-Amino-5-(2-hydroxy-2-methylpropoxy)benzoic acid
Cat. No. B8542553
M. Wt: 225.24 g/mol
InChI Key: VJYXERCTJZVMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623866B2
Procedure details


A solution of 5-(2-hydroxy-2-methylpropoxy)-2-nitrobenzoic acid (0.145 g, 568 μmol) in ethanol (5 ml) was hydrogenated at normal pressure in the presence of 20 mg Pd/C 10% at r.t overnight. The catalyst was filtered and washed with EtOH. The filtrate was concentrated to give the title compound (127 mg, 99%) as grayish foam.
Quantity
0.145 g
Type
reactant
Reaction Step One



Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]([CH3:18])([CH3:17])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-])=O)=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11]>C(O)C.[Pd]>[NH2:14][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][C:2]([OH:1])([CH3:17])[CH3:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.145 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-])(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)OCC(C)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 127 mg | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
